molecular formula C32H52F3N9O8 B12044051 TRAP-5 amide Trifluoroacetate

TRAP-5 amide Trifluoroacetate

Cat. No.: B12044051
M. Wt: 747.8 g/mol
InChI Key: UUNMFWMQJXBTAA-VHIJBDTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TRAP-5 amide Trifluoroacetate, also known as H-Ser-Phe-Leu-Leu-Arg-NH2 trifluoroacetate, is a synthetic peptide with the molecular formula C₃₀H₅₁N₉O₆. It is a thrombin receptor agonist peptide, specifically targeting the proteinase-activated receptor 1 (PAR-1). This compound is widely used in scientific research due to its ability to activate thrombin receptors, making it valuable in studies related to platelet activation and other cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

TRAP-5 amide Trifluoroacetate is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis typically starts with the attachment of the first amino acid to the resin, followed by the stepwise addition of subsequent amino acids. Each amino acid is protected by a temporary protecting group, which is removed before the next amino acid is added. The final peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also removes the side-chain protecting groups .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product .

Chemical Reactions Analysis

Types of Reactions

TRAP-5 amide Trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

Major Products Formed

The primary product formed is the this compound peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection, which are typically removed during purification .

Scientific Research Applications

TRAP-5 amide Trifluoroacetate is extensively used in various fields of scientific research:

Mechanism of Action

TRAP-5 amide Trifluoroacetate exerts its effects by binding to and activating the proteinase-activated receptor 1 (PAR-1). Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. This activation results in various cellular responses, including platelet aggregation and secretion, which are crucial for hemostasis and thrombosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TRAP-5 amide Trifluoroacetate is unique due to its specific sequence and high affinity for PAR-1. This specificity makes it a valuable tool for studying thrombin receptor-mediated processes and developing targeted therapies .

Properties

Molecular Formula

C32H52F3N9O8

Molecular Weight

747.8 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C30H51N9O6.C2HF3O2/c1-17(2)13-22(27(43)36-21(25(32)41)11-8-12-35-30(33)34)38-28(44)23(14-18(3)4)39-29(45)24(37-26(42)20(31)16-40)15-19-9-6-5-7-10-19;3-2(4,5)1(6)7/h5-7,9-10,17-18,20-24,40H,8,11-16,31H2,1-4H3,(H2,32,41)(H,36,43)(H,37,42)(H,38,44)(H,39,45)(H4,33,34,35);(H,6,7)/t20-,21-,22-,23-,24-;/m0./s1

InChI Key

UUNMFWMQJXBTAA-VHIJBDTGSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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